(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Description
(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is involved in various synthetic and chemical studies. Research has explored its synthesis routes, chemical reactivity, and potential as a precursor for more complex molecules. For example, in the synthesis of fused and pendant pyrazole heterocyclic compounds, similar structures have been used to explore fluorescent brightening agents due to their interesting spectral properties (P. V. Tagdiwala & D. W. Rangnekar, 2007). Additionally, studies on pyrimidine N,N'-dioxides have revealed the formation of various derivatives through reactions with cyanoacetic ester, showcasing the compound's versatility in heterocyclic chemistry (V. F. Sedova & V. P. Mamaev, 1979).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds structurally related to this compound has shown promise. For instance, studies on aggregation-induced emission phenomena in 5-(benzylidene)pyrimidine-2,4,6-triones have unveiled their potential in developing new luminescent materials. The modification of substituents on the phenyl rings significantly impacts the emission color, which is crucial for applications in fluorescent probes and optical devices (S. Mendigalieva et al., 2022).
Catalysis and Material Science
Compounds with a similar backbone to this compound are being explored in catalysis and material science. For example, the potential hemilabile (imino)pyridine palladium(II) complexes have been investigated as selective ethylene dimerization catalysts. These studies provide insights into the complex's structural and electronic effects on its catalytic activity, highlighting its relevance in industrial chemistry and material synthesis (G. S. Nyamato et al., 2015).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, related structures are synthesized and evaluated for their biological activity. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione moieties have been developed from pyridines and purines, showing significant effects on triglyceride accumulation and hypoglycemic activity in models of diabetes. Such research underscores the potential therapeutic applications of these compounds in treating metabolic disorders (Bok Young Kim et al., 2004).
properties
IUPAC Name |
(5E)-1-(2-methoxyethyl)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-25(19-5-3-4-10-23-19)11-14-31-17-8-6-16(7-9-17)15-18-20(27)24-22(29)26(21(18)28)12-13-30-2/h3-10,15H,11-14H2,1-2H3,(H,24,27,29)/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWOQONDULZTPA-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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